molecular formula C11H8Cl2N2O2 B7848727 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid

2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B7848727
M. Wt: 271.10 g/mol
InChI Key: FIYNPRLQJOTHPZ-UHFFFAOYSA-N
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Description

2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound with the CAS Number 1267250-16-7 and a molecular formula of C11H8Cl2N2O2 . It belongs to the class of pyrazoline derivatives, which are nitrogen-containing five-membered ring heterocycles known as key scaffolds in medicinal chemistry . Pyrazoline derivatives are the subject of intensive research due to their diverse biological properties . They are recognized as electron-rich heterocycles that can serve as core structures for developing new therapeutic agents . Scientific literature indicates that diaryl-substituted pyrazolines, structurally related to this compound, have been investigated for their potential as Cannabinoid CB1 receptor antagonists . Such antagonists have been studied for their applications in treating various disorders, including obesity, diabetes, dyslipidemias, and substance addiction . Furthermore, pyrazoline derivatives, in general, have been reported to possess a broad spectrum of pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, and anticancer activities . The acetic acid functional group on the pyrazole ring makes this compound a valuable building block for further chemical synthesis, such as forming amide conjugates or other derivatives for structure-activity relationship (SAR) studies in drug discovery efforts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)8-4-14-15(5-8)6-11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYNPRLQJOTHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN(N=C2)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Microwave-Assisted Cyclization

The solvent-free synthesis of pyrazole precursors is a cornerstone for constructing the 4-(3,4-dichlorophenyl)pyrazole scaffold. As demonstrated by, chalcones derived from 3,4-dichlorophenylacetophenone undergo cyclocondensation with hydrazine hydrate under microwave irradiation (550W, 4–6 minutes) using fly-ash:H2_2SO4_4 as a catalyst. This method avoids toxic solvents and achieves cyclization-acetylation in a single step, yielding 1-acetyl-4,5-dihydropyrazoles (75–85% yields). The mechanism involves nucleophilic attack by hydrazine’s amine group on the chalcone’s α,β-unsaturated carbonyl, followed by proton migration and water elimination to form the dihydropyrazole intermediate (Scheme 1). Subsequent oxidation or aromatization steps are required to convert dihydropyrazoles to fully aromatic pyrazoles.

Table 1: Optimization of Microwave-Assisted Cyclization

Catalyst Loading (g)Time (min)Yield (%)
0.2668
0.4482
0.6479

Direct Functionalization of Pre-Formed Pyrazole Rings

Alkylation with Chloroacetic Acid Derivatives

The patent discloses a two-step process for introducing the acetic acid moiety onto pyrazole rings. First, 4-(3,4-dichlorophenyl)pyrazole is alkylated with tert-butyl chlorocarbonyl-acetate or benzohydryl chlorocarbonyl-acetate in the presence of triethylamine, yielding protected esters. For example, reacting 1-(4-chlorophenyl)-2-morpholinoethylene with benzohydryl chlorocarbonyl-acetate in chloroform generates the tert-butyl ester intermediate (m.p. 143°C). Hydrolysis with trifluoroacetic acid (TFA) selectively cleaves the ester, producing the target acetic acid derivative in 72–89% yields. This method’s regioselectivity is attributed to the electron-withdrawing effect of the 3,4-dichlorophenyl group, which directs alkylation to the pyrazole’s N-1 position.

Mechanistic Insight : The reaction proceeds via enamine intermediates, where the morpholino group in 1-(4-chlorophenyl)-2-morpholinoethylene enhances nucleophilic attack at the β-carbon of the chalcone. Subsequent cyclization with arylhydrazines ensures correct regiochemistry.

Hydrolysis of Pyrazolyl Acetate Esters

Trifluoroacetic Acid-Mediated Ester Cleavage

The hydrolysis of pyrazolyl acetate esters to carboxylic acids is critical for final product isolation. As detailed in, tert-butyl or benzohydryl esters of 2-(4-(3,4-dichlorophenyl)-1H-pyrazol-1-yl)acetic acid are stirred in TFA at room temperature, with reaction progress monitored by TLC. Excess TFA is evaporated, and the residue is crystallized from acetic acid/ethanol, yielding pure acetic acid derivatives (89% yield). This method avoids harsh basic conditions, preserving acid-sensitive functional groups.

Table 2: Hydrolysis Efficiency of Esters

Ester TypeTime (h)Yield (%)
tert-Butyl289
Benzohydryl1.592

Catalytic and Solvent Effects on Reaction Efficiency

Role of Fly-Ash:H2_22SO4_44 in Microwave Synthesis

The fly-ash:H2_2SO4_4 system in acts as a Brønsted acid catalyst, protonating the chalcone’s carbonyl group to enhance hydrazine nucleophilicity. At 0.4 g loading, it maximizes surface area for proton transfer, reducing reaction time to 4 minutes (82% yield). Fly-ash’s aluminosilicate framework also stabilizes transition states via Lewis acid interactions, as evidenced by IR spectra showing shifted carbonyl stretches (1672 cm1^{-1}) post-reaction.

Solvent Selection in Alkylation Reactions

Nonpolar solvents like chloroform or dichloromethane optimize alkylation yields by minimizing side reactions. Polar aprotic solvents (e.g., DMF) are avoided due to competing O-alkylation.

Spectroscopic Characterization and Purity Assessment

IR and NMR Spectral Data

  • IR : The acetic acid derivative exhibits peaks at 1705–1720 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (broad O-H stretch).

  • 1^1H NMR : The pyrazole ring’s C-5 proton resonates as a doublet at δ 6.25–7.63 ppm, while the acetic acid’s methylene group appears as a singlet at δ 3.70 ppm.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)TimeScalability
Microwave Cyclization824 minHigh
Alkylation-Hydrolysis893 hModerate

The microwave-assisted route offers rapid, high-yield synthesis but requires specialized equipment. Alkylation-hydrolysis is more accessible but involves multiple steps.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyrazolyl ring or the dichlorophenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds related to pyrazole structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The introduction of the dichlorophenyl group enhances this activity, making it a candidate for further development as an anti-inflammatory agent.

Antimicrobial Properties

Studies have shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.

Antitumor Activity

Recent investigations into the antitumor potential of pyrazole derivatives have revealed promising results. The compound has been tested against different cancer cell lines, demonstrating cytotoxic effects. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Case Studies

StudyFocusFindings
Anti-inflammatory effectsDemonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro, suggesting potential for treating inflammatory diseases.
Antimicrobial activityShowed effectiveness against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial properties.
Antitumor activityIn vitro studies revealed IC50 values indicating substantial cytotoxicity against breast and lung cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism by which 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid (Target) 4-(3,4-Dichlorophenyl), 1-(CH₂COOH) C₁₁H₈Cl₂N₂O₂ 271.11 Two Cl atoms enhance lipophilicity
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 3-(4-Chlorophenyl), 1-phenyl, 4-(CH₂COOH) C₁₇H₁₃ClN₂O₂ 312.76 Bulky phenyl group increases steric hindrance
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 3-(4-Methoxyphenyl), 1-phenyl, 4-(CH₂COOH) C₁₈H₁₆N₂O₃ 308.33 Methoxy group introduces electron-donating effects
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid 4-Chloro, 3-nitro, 1-(CH₂COOH) C₅H₄ClN₃O₄ 205.56 Nitro group enhances reactivity and acidity
Key Observations:

Steric Effects : Compounds with phenyl groups at pyrazole positions 1 or 3 (e.g., ) exhibit increased steric bulk, which may hinder binding to biological targets.

Electronic Effects : The methoxy group in is electron-donating, contrasting with the electron-withdrawing nitro group in , which increases acidity (pKa ~1–2 for nitro derivatives).

Biological Activity

2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. Understanding its biological activity is crucial for the development of new pharmacological agents.

  • Molecular Formula : C11_{11}H10_{10}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 257.12 g/mol
  • CAS Number : 1710302-38-7

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives in vitro were evaluated against common pathogens.

CompoundMIC (µg/mL)MBC (µg/mL)
7b0.220.25
5a0.300.35
100.400.45

The compound 7b demonstrated the highest activity against Staphylococcus aureus and Staphylococcus epidermidis, inhibiting biofilm formation effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with evidence suggesting that these compounds can inhibit pro-inflammatory cytokines and pathways. A comparative study indicated that some pyrazole derivatives had superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. It was found to exhibit cytotoxic effects on cancer cell lines with IC50_{50} values indicating selectivity towards tumor cells over normal cells.

Cell LineIC50_{50} (µM)
HeLa38.30
A54945.23

Molecular docking studies suggest that this compound interacts effectively with key cancer-related targets, enhancing its therapeutic potential .

Case Studies

  • Antimicrobial Evaluation : A study published in the ACS Omega journal highlighted the effectiveness of pyrazole derivatives against multidrug-resistant bacterial strains, emphasizing the role of structural modifications in enhancing activity .
  • Cytotoxicity Study : Research conducted on various pyrazole hybrids indicated a strong correlation between electron-donating substituents on the aromatic ring and increased cytotoxicity against cancer cells .

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